molecular formula C9H13N3O B13191593 2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B13191593
M. Wt: 179.22 g/mol
InChI Key: UGFWBCFNKADDHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a nitrile compound, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile: A structurally similar compound with different substituents.

    5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile: Another related compound with variations in the amino group.

Uniqueness

2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C9H13N3O/c1-3-5(2)7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12)

InChI Key

UGFWBCFNKADDHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=C(C(=N1)N)C#N)O

Origin of Product

United States

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